molecular formula C10H16N2 B1291108 4-(1H-Pyrrol-1-ylmethyl)piperidine CAS No. 614746-07-5

4-(1H-Pyrrol-1-ylmethyl)piperidine

Cat. No.: B1291108
CAS No.: 614746-07-5
M. Wt: 164.25 g/mol
InChI Key: KDKCBSOKQNGPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrrol-1-ylmethyl)piperidine, also known as 4-PMP, is an organic compound commonly used in scientific research. It is a cyclic amine and is a derivative of piperidine, a nitrogen-containing heterocyclic compound found in plants and animals. 4-PMP has a wide range of applications in research, including synthesis methods, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Enzyme Inhibition and Pharmacological Applications

4-(1H-Pyrrol-1-ylmethyl)piperidine is related to the piperidine and pyrrolidine scaffolds, known for their importance in enzyme inhibition and pharmacological applications. Piperidine derivatives are utilized in the development of Dipeptidyl Peptidase IV (DPP IV) inhibitors, significant in treating type 2 diabetes mellitus. They are known to inhibit the degradation of incretin molecules, thereby promoting insulin secretion (Mendieta, Tarragó, & Giralt, 2011). Similarly, pyrrolidine rings are prominent in medicinal chemistry for producing compounds treating human diseases. Their three-dimensional structure and stereochemistry contribute significantly to their pharmacological profile (Li Petri et al., 2021).

Catalysis and Synthesis

The application of hybrid catalysts, involving piperidine and pyrrolidine derivatives, is crucial in synthesizing complex organic compounds. These derivatives serve as precursors or catalysts in synthesizing various biologically active compounds, showcasing their versatility in organic synthesis (Parmar, Vala, & Patel, 2023). The synthesis involves multi-component reactions, highlighting the adaptability of these compounds in creating complex molecular structures.

Supramolecular Chemistry

Compounds related to pyrrolidine and piperidine have significant roles in supramolecular chemistry, particularly in the formation of supramolecular capsules. These capsules, derived from calixpyrrole scaffolds, demonstrate the adaptability and structural diversity of pyrrolidine derivatives in forming complex molecular structures, offering a range of potential applications in material science and nanotechnology (Ballester, 2011).

Chemosensing and Medicinal Applications

Pyrrolidine and piperidine scaffolds are integral in designing chemosensors due to their affinity for various ions and neutral species. These derivatives are beneficial in detecting different species in environmental, agricultural, and biological samples. Moreover, they exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, underscoring their significance in both chemosensing and medicinal applications (Abu-Taweel et al., 2022).

Safety and Hazards

The safety information for “4-(1H-Pyrrol-1-ylmethyl)piperidine” includes Hazard Statements H302,H315,H318,H335 . Precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P310,P312,P330,P332+P313,P362,P403+P233,P405,P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

4-(pyrrol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-2,7-8,10-11H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKCBSOKQNGPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.